CID 71374063
Description
CID 71374063 is a chemical compound isolated from citrus essential oil (CIEO), as evidenced by its characterization via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s structure (Figure 1B in ) and mass spectrum (Figure 1D) suggest it is a terpenoid or oxygenated derivative, given the typical fragmentation patterns of such compounds in GC-MS analysis. Its presence in specific vacuum distillation fractions (Figure 1C) indicates a moderate volatility, likely correlating with a molecular weight range of 250–350 g/mol, though exact structural details remain unspecified in the provided evidence.
Properties
CAS No. |
60862-38-6 |
|---|---|
Molecular Formula |
In3Ir |
Molecular Weight |
536.67 g/mol |
InChI |
InChI=1S/3In.Ir |
InChI Key |
YXPDMJJZQSYUBZ-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Ir] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71374063 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation method for similar compounds often includes steps such as heating reactions, reduced pressure distillation, and the use of organic solvents .
Chemical Reactions Analysis
CID 71374063 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, N-bromosuccinimide, and isoamyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reactions involving thionyl chloride typically result in the formation of chlorinated products .
Scientific Research Applications
CID 71374063 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study cellular processes and molecular interactionsAdditionally, in industry, it can be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 71374063 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 71374063 belongs to a class of natural products often compared to structurally analogous compounds.
Table 1: Structural and Physicochemical Comparison
*Note: Structural details for this compound are inferred from GC-MS and distillation data in .
Key Findings
Structural Divergence: this compound is likely a terpenoid, distinct from the brominated indole-carboxylic acids (e.g., CID 252137) and oscillatoxin derivatives (e.g., CID 101283546). Terpenoids typically exhibit higher volatility than brominated indoles, aligning with its elution in mid-range GC-MS fractions . Oscillatoxins () feature complex cyclic ether structures, often with hydroxyl or methyl groups, which influence their toxicity and environmental persistence . In contrast, this compound’s simpler terpenoid structure suggests applications in food or cosmetics rather than toxicology.
Functional Contrast :
- Brominated indoles like CID 252137 () exhibit enzyme inhibition (e.g., CYP1A2) due to halogenation and aromaticity, whereas this compound’s bioactivity (if any) remains uncharacterized.
- Oscillatoxins are marine toxins with potent biological effects, whereas this compound’s role in citrus oil may relate to antimicrobial or aromatic properties .
Analytical Data :
- This compound’s GC-MS retention time and fractionation profile suggest intermediate polarity compared to oscillatoxins (lower volatility) and brominated indoles (higher polarity) .
Research Implications and Limitations
- Data Gaps: The absence of explicit structural or bioactivity data for this compound limits direct comparisons. Further NMR or crystallographic analysis is needed to confirm its terpenoid classification.
- Methodological Consistency : Cross-study comparisons are challenging due to variability in analytical techniques (e.g., GC-MS vs. HPLC for oscillatoxins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
